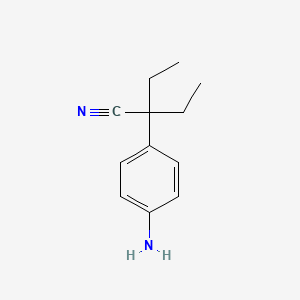
2-(4-Amino-phenyl)-2-ethyl-butyronitrile
Cat. No. B8635752
M. Wt: 188.27 g/mol
InChI Key: XKLPCZIDHJNXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07667039B2
Procedure details


The following compounds (Table 2) are prepared in a similar manner as described in Example 1 by reacting 6-bromo-4-chloro-3-nitro-quinoline (Example 1c) with 2-(4-amino-phenyl)-2-ethyl-butyronitrile (Example 12a), and with the appropriate boronic acid:



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=C2[Cl:15].NC1C=CC(C(CC)(CC)C#N)=CC=1.[BH:30]([OH:32])[OH:31]>>[ClH:15].[N:8]1[C:9]2[CH:10]=[CH:11][C:2]([B:30]([OH:32])[OH:31])=[CH:3][C:4]=2[N:12]=[CH:6][CH:7]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C(C#N)(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The following compounds (Table 2) are prepared in a similar manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1=CC=NC2=C1C=CC(=C2)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
